molecular formula C20H22N8O B6467246 2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile CAS No. 2640902-16-3

2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6467246
CAS No.: 2640902-16-3
M. Wt: 390.4 g/mol
InChI Key: ZLNXWVOFGRIMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile" features a pyridine-3-carbonitrile core linked to a piperazine ring, which is further substituted with a purine moiety modified by a tetrahydrofuran (oxolane) methyl group. A related compound, "4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile" (CAS: 2640950-00-9), shares structural similarities, including the purine-piperazine motif, with a molecular weight of 403.48 g/mol and a purity of 90% for research use .

Properties

IUPAC Name

2-[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c21-11-15-3-1-5-22-18(15)26-6-8-27(9-7-26)19-17-20(24-13-23-19)28(14-25-17)12-16-4-2-10-29-16/h1,3,5,13-14,16H,2,4,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXWVOFGRIMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=C(C=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Known Applications/Activity
Target Compound : 2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile Pyridine-3-carbonitrile + purine Oxolane-methyl-purine, piperazine ~403 (estimated) Not specified Hypothesized kinase/nucleotide roles
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine, phenyl, thiophene 385.45 Single-crystal X-ray diffraction Not specified (structural study)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline + benzoate ester Phenyl, piperazine-linked benzoate ~450 (estimated) Crystallization in ethyl acetate Synthetic intermediate
6-(2-hydroxy-2-methylpropoxy)-4-(6-(4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula IV) Pyrazolo-pyridine + piperidine Hydroxypropoxy, pyridinylmethyl-piperidine ~550 (estimated) Patent-described crystallization RET kinase inhibition
2-chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Pyridine-3-carbonitrile + quinoline Chlorine, 4-methylpiperazine, quinoline-2-one ~450 (estimated) Not specified Not specified (structural data)

Key Comparative Insights:

Structural Diversity: The target compound uniquely combines a purine moiety with a tetrahydrofuran-methyl group, distinguishing it from analogs that feature simpler aromatic systems (e.g., phenyl, thiophene, or quinoline) . Piperazine modifications vary: the target uses a purine-linked piperazine, whereas others employ methyl-piperazine (C1, ), hydroxy-piperidine (Formula IV, ), or benzoate-linked piperazine .

Pharmacological Potential: Compounds like Formula IV () are explicitly designed for RET kinase inhibition, a therapeutic target in cancers. The target compound’s purine-piperazine scaffold may similarly target nucleotide-binding domains or kinases, though direct evidence is lacking. Halogenated analogs (e.g., C2-C4 in ) demonstrate how substituents like bromine or chlorine enhance binding affinity or stability, a strategy applicable to optimizing the target compound.

Commercial Availability :

  • The related compound "4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile" is available for research at $523–$1,656 (discounted), indicating commercial interest in this structural class .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.